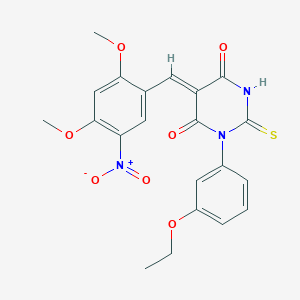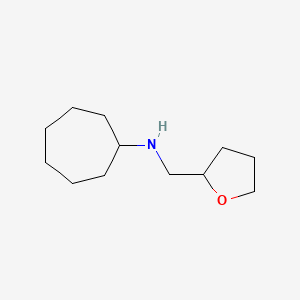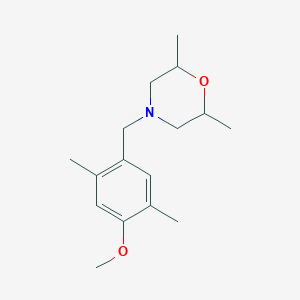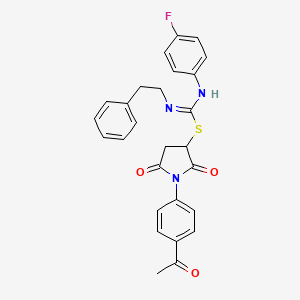
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. The compound is synthesized using a multi-step process that involves the reaction of different chemical reagents.
作用機序
The mechanism of action of N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide involves the inhibition of specific cellular pathways. The compound has been found to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the activity of the STAT3 pathway, which is involved in the growth and survival of cancer cells. Additionally, the compound has been found to inhibit the replication of viruses by interfering with viral protein synthesis.
Biochemical and Physiological Effects:
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been found to inhibit the replication of viruses, such as hepatitis C virus and human immunodeficiency virus.
実験室実験の利点と制限
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a wide range of biological activities, making it useful for studying different cellular pathways. However, the compound has some limitations for lab experiments. Its potency varies depending on the cell type and experimental conditions, which can make it difficult to compare results across different studies.
将来の方向性
There are several future directions for research on N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide. One area of research is to further investigate its anti-inflammatory effects and potential therapeutic applications for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is to explore its antitumor effects and potential use in cancer therapy. Additionally, the compound's antiviral effects could be further studied to develop new antiviral therapies.
合成法
The synthesis of N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide involves a multi-step process that starts with the reaction of 5-bromoindole with N-ethyl-2-bromoacetamide. The resulting product is then reacted with sodium hydride and methylsulfonyl chloride to form N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide. The final product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antitumor activity by inducing apoptosis in cancer cells. Additionally, the compound has been found to have antiviral effects by inhibiting the replication of viruses.
特性
IUPAC Name |
N-ethyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-13-12(15)10-4-5-11-9(8-10)6-7-14(11)18(2,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMKIVCHRICPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5092383.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide trifluoroacetate](/img/structure/B5092390.png)
![1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5092410.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)
![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)






![N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5092472.png)
